molecular formula C16H10F5N3OS B14733838 3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine CAS No. 4736-98-5

3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine

Cat. No.: B14733838
CAS No.: 4736-98-5
M. Wt: 387.3 g/mol
InChI Key: BGGQNDGUTIPWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

The synthesis of 3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine involves multiple steps, typically starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents under controlled conditions. The difluorophenylmethylsulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents. Industrial production methods would likely involve optimizing these steps for scale, ensuring high yield and purity through controlled reaction conditions and purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects is related to its ability to interact with specific molecular targets. The trifluoromethyl group and oxadiazole ring can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The sulfur atom in the sulfanyl group can form strong interactions with metal ions or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds include other pyridine derivatives and oxadiazole-containing molecules. For example:

    3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methylpyridine: Lacks the trifluoromethyl group, which may affect its reactivity and binding properties.

    2-Methyl-6-(trifluoromethyl)pyridine: Does not contain the oxadiazole ring or sulfanyl group, making it less complex.

    3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine: Lacks the methyl group, which may influence its chemical behavior. The uniqueness of 3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

4736-98-5

Molecular Formula

C16H10F5N3OS

Molecular Weight

387.3 g/mol

IUPAC Name

2-[(3,5-difluorophenyl)methylsulfanyl]-5-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C16H10F5N3OS/c1-8-12(2-3-13(22-8)16(19,20)21)14-23-24-15(25-14)26-7-9-4-10(17)6-11(18)5-9/h2-6H,7H2,1H3

InChI Key

BGGQNDGUTIPWRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)C2=NN=C(O2)SCC3=CC(=CC(=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.